VU0364289 Exhibits a Distinct Functional Potentiation Profile in Comparison to DPFE and CDPPB
VU0364289 demonstrates a distinct magnitude of functional cooperativity compared to other mGlu5 PAMs when assessed by the fold-increase in glutamate pEC50. In a head-to-head comparison, VU0364289 produced a 4.2-fold increase in glutamate potency, which was significantly different from the 7.7-fold increase observed for DPFE [1]. While CDPPB is often cited for its >7-fold potentiation, this value was obtained in a different CHO cell system and cannot be directly compared without cross-assay normalization .
| Evidence Dimension | Functional cooperativity (fold increase in glutamate pEC50) |
|---|---|
| Target Compound Data | 4.2 ± 0.7 |
| Comparator Or Baseline | DPFE: 7.7 ± 0.8 |
| Quantified Difference | DPFE exhibits an 83% greater fold-increase in glutamate potency than VU0364289 (4.2 vs 7.7) |
| Conditions | mGlu5-wt expressed in HEK293 cells; assessed in the presence of 3 µM PAM |
Why This Matters
This quantitative difference in functional cooperativity confirms that VU0364289 and DPFE are not interchangeable for experiments requiring a specific level of mGlu5 potentiation.
- [1] JPET. Fold Increase in Glutamate pEC50 in Presence of 3 µM PAM. Data from: Gregory KJ, et al. J Pharmacol Exp Ther. 2013;347(2):438-457. View Source
